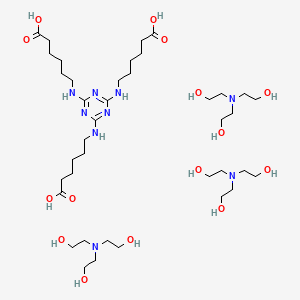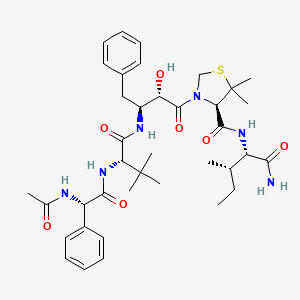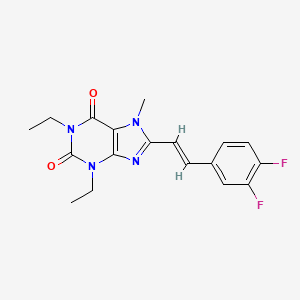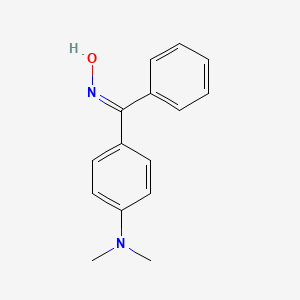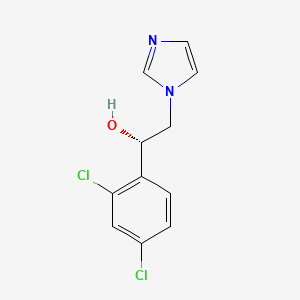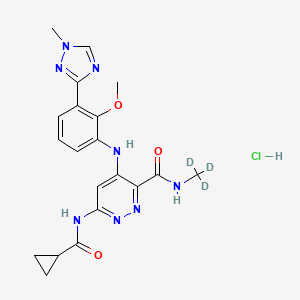
Hydroxymethylmaraviroc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxymethylmaraviroc is a derivative of maraviroc, a chemokine receptor antagonist developed by Pfizer. Maraviroc is primarily used as an antiretroviral medication to treat CCR5-tropic HIV-1 infection. This compound retains the core structure of maraviroc but includes a hydroxymethyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hydroxymethylmaraviroc involves several steps, starting from the core structure of maraviroc. The hydroxymethyl group is introduced through a series of chemical reactions, including hydroxylation and methylation. The specific conditions for these reactions typically involve the use of catalysts and reagents such as palladium on carbon (Pd/C) and hydrogen gas (H2) for hydrogenation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product.
化学反応の分析
Types of Reactions
Hydroxymethylmaraviroc undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent but often involve nucleophilic reagents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Dehydroxymethylated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Hydroxymethylmaraviroc has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxymethylation on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its potential to inhibit CCR5-tropic HIV-1 infection.
Medicine: Explored as a potential therapeutic agent with improved properties over maraviroc.
Industry: Used in the development of new antiretroviral drugs and as a reference compound in analytical chemistry.
作用機序
Hydroxymethylmaraviroc exerts its effects by binding to the CCR5 receptor on the surface of certain human cells. This binding prevents the HIV-1 virus from attaching to the receptor, thereby inhibiting viral entry into the host cell. The hydroxymethyl group may enhance the binding affinity or alter the pharmacokinetic profile of the compound.
類似化合物との比較
Hydroxymethylmaraviroc is compared with other similar compounds such as:
Maraviroc: The parent compound, which lacks the hydroxymethyl group.
2-Hydroxymaraviroc: Another derivative with a hydroxyl group at a different position.
3-Hydroxymaraviroc: A derivative with a hydroxyl group at the third position.
Uniqueness
This compound is unique due to the presence of the hydroxymethyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties. This modification can potentially improve the efficacy and safety profile of the compound compared to its analogs.
特性
CAS番号 |
2230267-78-2 |
|---|---|
分子式 |
C29H41F2N5O2 |
分子量 |
529.7 g/mol |
IUPAC名 |
4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O2/c1-19(2)27-34-33-26(18-37)36(27)24-16-22-8-9-23(17-24)35(22)15-12-25(20-6-4-3-5-7-20)32-28(38)21-10-13-29(30,31)14-11-21/h3-7,19,21-25,37H,8-18H2,1-2H3,(H,32,38)/t22-,23+,24?,25-/m0/s1 |
InChIキー |
QYAXWUVUSZZECX-NPZNXQLHSA-N |
異性体SMILES |
CC(C)C1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |
正規SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


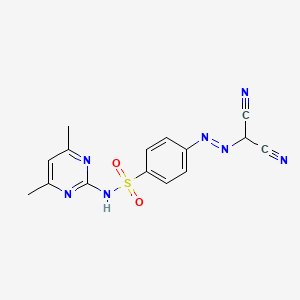
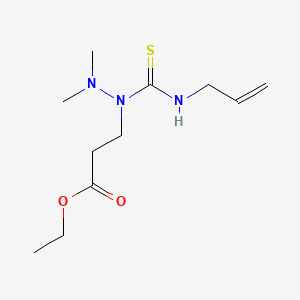
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
